molecular formula C11H7FIN B3306634 2-Fluoro-3-iodo-5-phenylpyridine CAS No. 928822-81-5

2-Fluoro-3-iodo-5-phenylpyridine

Cat. No.: B3306634
CAS No.: 928822-81-5
M. Wt: 299.08 g/mol
InChI Key: QNHQRFPAOAMQNR-UHFFFAOYSA-N
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Description

2-Fluoro-3-iodo-5-phenylpyridine is a heterocyclic aromatic compound that contains both fluorine and iodine substituents on a pyridine ring, along with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-iodo-5-phenylpyridine typically involves multi-step reactions starting from commercially available precursorsFor example, 3-iodo-2-fluoropyridine can be synthesized by reacting 3-bromo-2-nitropyridine with a fluoride source such as tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-iodo-5-phenylpyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in a substitution reaction.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific examples are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki-Miyaura coupling reaction with phenylboronic acid would yield a biaryl compound .

Scientific Research Applications

2-Fluoro-3-iodo-5-phenylpyridine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors.

    Organic Synthesis:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-iodo-5-phenylpyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and selectivity, as well as its metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-bromopyridine: Similar in structure but with a bromine atom instead of iodine.

    2-Fluoro-5-iodopyridine: Lacks the phenyl group, making it less complex.

    3-Iodo-5-phenylpyridine: Lacks the fluorine atom, affecting its electronic properties.

Uniqueness

2-Fluoro-3-iodo-5-phenylpyridine is unique due to the combination of fluorine, iodine, and phenyl substituents on the pyridine ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-fluoro-3-iodo-5-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FIN/c12-11-10(13)6-9(7-14-11)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHQRFPAOAMQNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N=C2)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101302303
Record name 2-Fluoro-3-iodo-5-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101302303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928822-81-5
Record name 2-Fluoro-3-iodo-5-phenylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928822-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-3-iodo-5-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101302303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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